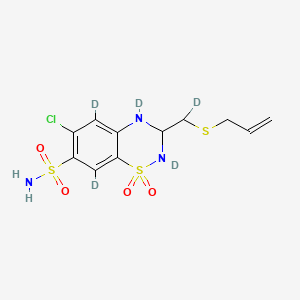

Althiazide-d5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Althiazide-d5 is a synthetic thiazide diuretic. It is a compound derived from the thiazide family of drugs, which are commonly used to treat hypertension and edema. Althiazide-d5 is a new and improved version of the original thiazide diuretic, which was developed to reduce the side effects of the original compound.

Applications De Recherche Scientifique

Mass Spectrometry and Photoionization Studies

Althiazide-d5 has been utilized in the context of mass spectrometry, specifically under atmospheric pressure photoionization (APPI). In one study, the role of impurities like propionitrile in the production of [M+H]+ ions in APPI was explored. Vaporizing althiazide under direct APPI in acetonitrile produced its corresponding protonated species [M+H]+. The study also delved into the mechanisms involving propionitrile and its deuterated variant, propionitrile-d5, in the protonation process of althiazide, indicating its potential involvement in the formation of [M+H]+ ions of althiazide and bendroflumethiazide (Kamel, Jeanville, Colizza, & Lauren Elizabeth J-Rivera, 2008).

Drug Binding and Allosteric Modulation

Althiazide and its derivatives have been studied for their binding characteristics and allosteric modulation at receptor sites. One research emphasized the binding domains of ionotropic glutamate receptors, where althiazide was used for structural comparison with other benzothiadiazide derivatives. The study provided insights into how alterations in the hydrobenzothiadiazide ring's substituents affect the drug's orientation in the binding site, contributing to our understanding of the molecular interactions and the structural requirements for allosteric modulation (Ptak, Ahmed, & Oswald, 2009).

Analytical Chemistry and Doping Control

In the field of analytical chemistry, althiazide has been part of studies focused on the detection of diuretics and masking agents in human urine, crucial for doping control in sports. An analytical method involving liquid/liquid extraction, derivatization, and fast gas chromatography/mass spectrometry was developed and validated, with althiazide being one of the targeted substances. This research is significant for anti-doping analysis, offering a productive screening protocol for detecting diuretics and masking agents (Morra, Davit, Capra, Vincenti, Di Stilo, & Botré, 2006).

Propriétés

IUPAC Name |

6-chloro-2,4,5,8-tetradeuterio-3-[deuterio(prop-2-enylsulfanyl)methyl]-1,1-dioxo-3H-1λ6,2,4-benzothiadiazine-7-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3O4S3/c1-2-3-20-6-11-14-8-4-7(12)9(21(13,16)17)5-10(8)22(18,19)15-11/h2,4-5,11,14-15H,1,3,6H2,(H2,13,16,17)/i4D,5D,6D/hD2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGLGVJVUHYTIIU-SWBSYMAJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSCC1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C2C(=C(C(=C1Cl)S(=O)(=O)N)[2H])S(=O)(=O)N(C(N2[2H])C([2H])SCC=C)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-2,4,5,8-tetradeuterio-3-[deuterio(prop-2-enylsulfanyl)methyl]-1,1-dioxo-3H-1lambda6,2,4-benzothiadiazine-7-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[5-[[[2-(Methyl-d3-sulfonyl)ethyl]amino]methyl]-2-furanyl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4-quinazolinamine](/img/structure/B1147107.png)

![[(1R,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate](/img/structure/B1147108.png)

![4-[4-[(Dimethylamino)methyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B1147109.png)

![2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(2-methylbutoxy)carbonyl]cytidine](/img/structure/B1147116.png)